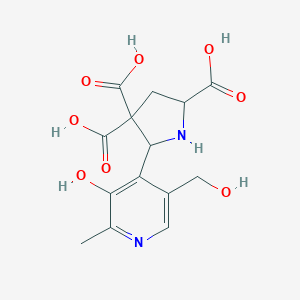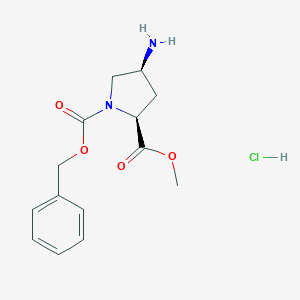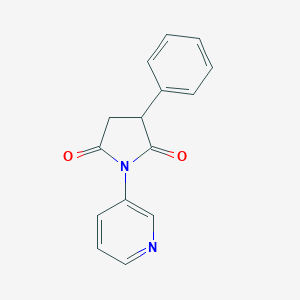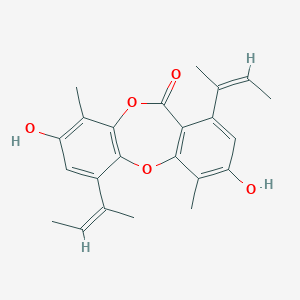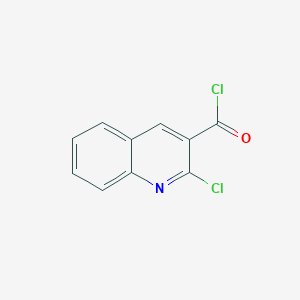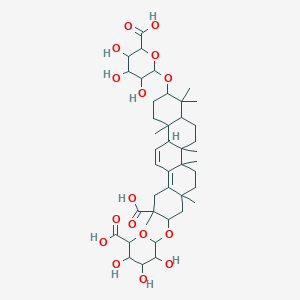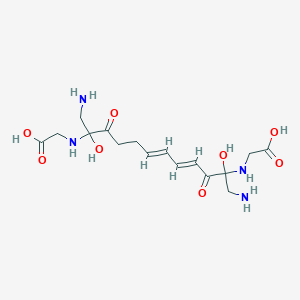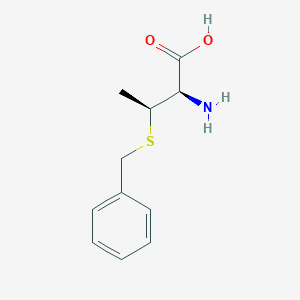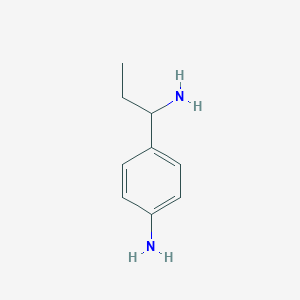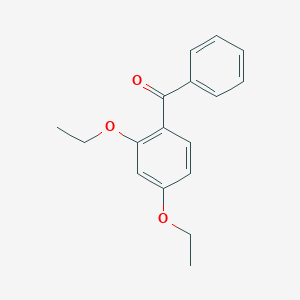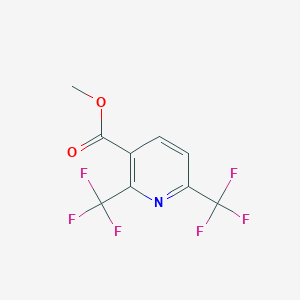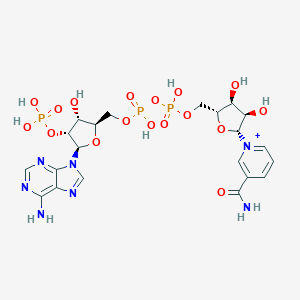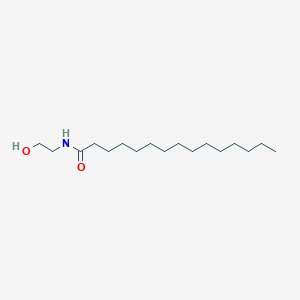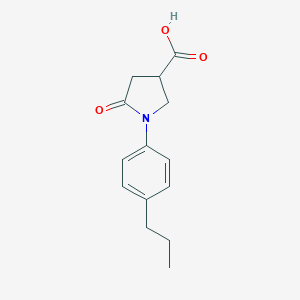
5-氧代-1-(4-丙基苯基)吡咯烷-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid: is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is characterized by a pyrrolidine ring substituted with a 4-propylphenyl group and a carboxylic acid group at the 3-position, along with a ketone group at the 5-position. It is commonly used in proteomics research applications .
科学研究应用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays and probes .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its effects on various biological pathways and targets .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new materials with specific properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 4-propylphenyl-substituted amine and a carbonyl compound.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Oxidation to Form the Ketone Group: The ketone group at the 5-position can be introduced through an oxidation reaction, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production methods for 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. These methods often include:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve the desired purity levels.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group or the pyrrolidine ring.
Reduction: Reduction reactions can target the ketone group, converting it to a secondary alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine).
Major Products:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Nitro compounds, halogenated compounds.
作用机制
The mechanism of action of 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the ketone and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target molecules. These interactions can lead to changes in the conformation and function of the target proteins, ultimately affecting various biological processes .
相似化合物的比较
5-oxo-1-(4-sulfophenyl)pyrrolidine-3-carboxylic acid: Similar structure but with a sulfonic acid group instead of a propyl group.
5-oxo-1-(2-(trifluoromethyl)benzyl)pyrrolidine-3-carboxylic acid: Contains a trifluoromethyl group instead of a propyl group.
Uniqueness:
- The presence of the 4-propylphenyl group in 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid imparts unique hydrophobic properties and influences its reactivity and interactions with other molecules.
- The specific substitution pattern on the pyrrolidine ring can affect the compound’s stability, solubility, and overall chemical behavior .
属性
IUPAC Name |
5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-3-10-4-6-12(7-5-10)15-9-11(14(17)18)8-13(15)16/h4-7,11H,2-3,8-9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAJUGBVJNATGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438267 |
Source


|
| Record name | 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133747-74-7 |
Source


|
| Record name | 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
